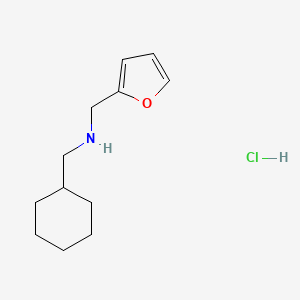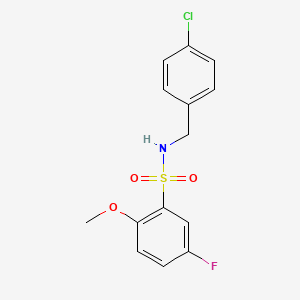![molecular formula C12H15N3O3S B4446261 N-(2-methoxy-1-methylethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446261.png)
N-(2-methoxy-1-methylethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Overview
Description
Thiazolo[3,2-a]pyrimidines are a class of compounds that contain a thiazole ring fused with a pyrimidine ring . These compounds are of interest due to their potential biological activities, including antitumor, antibacterial, and anti-inflammatory effects .
Synthesis Analysis
Thiazolo[3,2-a]pyrimidines can be synthesized through various methods. One common method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another method involves the 1,3-dipolar cycloaddition reaction of ethyl (Z)-2-(2-methoxy-2-oxoethylidene)-7-methyl-3-oxo-5-aryl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate and azomethine ylide .Molecular Structure Analysis
The molecular structure of thiazolo[3,2-a]pyrimidines can be characterized by techniques such as NMR, IR, and HRMS . The exact structure would depend on the specific substituents on the thiazolo[3,2-a]pyrimidine core.Chemical Reactions Analysis
Thiazolo[3,2-a]pyrimidines can undergo various chemical reactions due to the presence of reactive sites such as the active methylene group (C2H2), which is highly reactive toward various electrophilic reagents .Scientific Research Applications
Anticancer Activity
Heterocyclic pyrimidine compounds have been associated with anticancer activity . They could potentially be used in the development of new cancer therapies.
Antiviral Activity
These compounds also exhibit antiviral properties . They could be used in the creation of new antiviral drugs.
Antimicrobial Activity
Heterocyclic pyrimidines have shown antimicrobial activity . They could be used in the development of new antimicrobial agents to combat pathogenic microorganisms.
Anti-inflammatory Activity
Some derivatives of heterocyclic pyrimidines have demonstrated anti-inflammatory activity . They could potentially be used in the treatment of inflammatory diseases.
Analgesic Activity
These compounds have been associated with analgesic (pain-relieving) properties . They could be used in the development of new pain relief medications.
Antioxidant Activity
Heterocyclic pyrimidines have shown antioxidant properties . They could potentially be used in the development of new antioxidant supplements or therapies.
Antimalarial Activity
These compounds have demonstrated antimalarial activity . They could be used in the creation of new antimalarial drugs.
Chemical Synthesis
The synthesis of thiazolo[3,2-a]pyrimidines and their 2-substituted derivatives is a topic of interest in chemical research . These compounds could be used in various chemical reactions and processes.
Future Directions
Future research on thiazolo[3,2-a]pyrimidines could involve the synthesis of new derivatives with different substituents, in order to optimize their biological activity and minimize their side effects . They could also involve studies on their mechanism of action and their potential applications in medicine.
Mechanism of Action
Target of Action
Thiazolo[3,2-a]pyrimidine derivatives, to which this compound belongs, have been associated with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
Thiazolo[3,2-a]pyrimidine derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds . The compound’s active methylene group (C2H2), which is highly reactive toward various electrophilic reagents, may play a crucial role in these interactions .
Biochemical Pathways
These could include pathways involved in cell proliferation, inflammation, and bacterial growth, among others .
Result of Action
Given the compound’s association with anticancer, antibacterial, and anti-inflammatory activities, it is likely that its action results in changes to cell proliferation, immune response, and bacterial growth .
properties
IUPAC Name |
N-(1-methoxypropan-2-yl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-7(5-18-3)14-10(16)9-4-13-12-15(11(9)17)8(2)6-19-12/h4,6-7H,5H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDWMBFYCNCSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC(C)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-5-[(3-methyl-1-piperidinyl)sulfonyl]-N-propylbenzamide](/img/structure/B4446179.png)
![N-(tert-butyl)-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4446187.png)
![N-{3-[(3-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4446188.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-naphthyloxy)propanamide](/img/structure/B4446194.png)

![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4446199.png)

![ethyl 4-[(5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B4446229.png)


amine dihydrochloride](/img/structure/B4446249.png)

![3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4446262.png)
